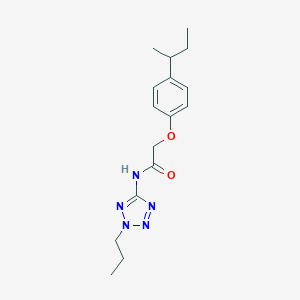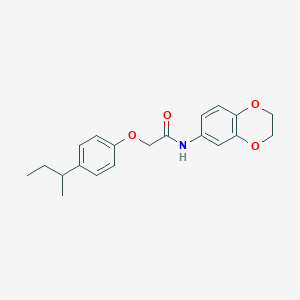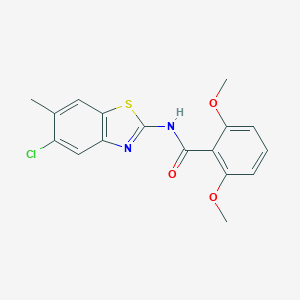
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and is known to have a wide range of biological activities.
作用机制
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is a selective PPARγ agonist that binds to the ligand-binding domain of PPARγ. This binding activates PPARγ, which in turn regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and inhibit tumor growth. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has also been shown to regulate lipid metabolism and adipocyte differentiation. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in lab experiments is its selectivity for PPARγ. This allows researchers to investigate the role of PPARγ in different biological processes without the interference of other nuclear receptors. However, one of the limitations of using N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. One area of research is the investigation of the role of PPARγ in neurodegenerative diseases. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to investigate its potential therapeutic applications in humans. Another area of research is the development of more potent and selective PPARγ agonists that can be used in clinical settings. Finally, the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide in combination with other drugs or therapies is an area of research that has the potential to improve the efficacy of current treatments.
合成方法
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-bromo-6-methyl-2-pyridinamine to give the desired product, N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide. The yield of this reaction is reported to be around 60%.
科学研究应用
N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(5-bromo-6-methyl-2-pyridinyl)-2-chloro-4-methylbenzamide has been used in various studies to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in different biological processes. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
属性
分子式 |
C14H12BrClN2O |
|---|---|
分子量 |
339.61 g/mol |
IUPAC 名称 |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(12(16)7-8)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
InChI 键 |
TWJAWEPHGSCJJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)





![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)

